Cell Line Selectivity: Distinct A549 Inhibition vs. HCT116-Active Analogs
In a systematic SAR study of BCE-ring-truncated deguelin derivatives, compound 3a demonstrated potent inhibition of A549 lung adenocarcinoma cells (IC50 = 6.62 μM). This activity was not observed against the HCT116 colorectal cancer cell line (IC50 not determinable due to non-sigmoidal response), indicating a selectivity profile distinct from its closest analogs [1].
| Evidence Dimension | Cell Line Specific Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | A549: 6.62 μM; HCT116: n.s. (non-sigmoidal, IC50 not determinable) |
| Comparator Or Baseline | Oxime analog 6a: HCT116 = 3.43 μM; D-ring-benzylated ketone 8d: HCT116 = 6.96 μM |
| Quantified Difference | Compound 3a is active against A549 but not HCT116; analogs 6a and 8d are active against HCT116 (IC50s: 3.43 μM and 6.96 μM) but not A549. |
| Conditions | MTT assay; 72 h incubation; A549 (lung) and HCT116 (colorectal) cancer cell lines; triplicate experiments. |
Why This Matters
Procurement of this specific compound is essential for A549-focused studies, as structurally similar analogs in the series show preferential activity against HCT116 colorectal cancer cells, preventing cross-experiment data misinterpretation.
- [1] Francisco, J. A. P., et al. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. ACS Omega, 2023, 8(45), 43109–43117. View Source
